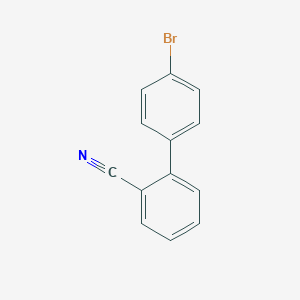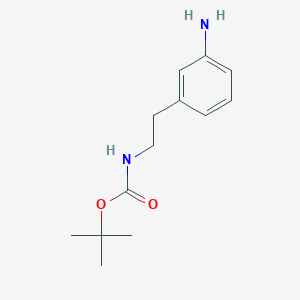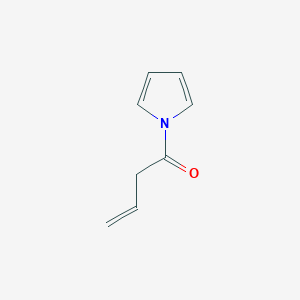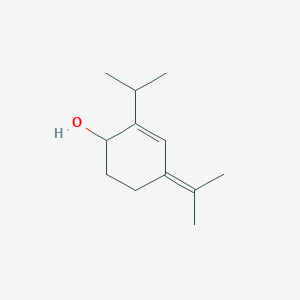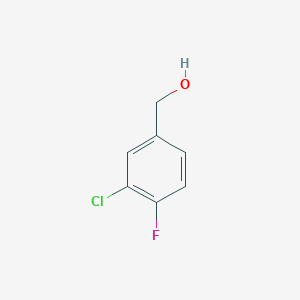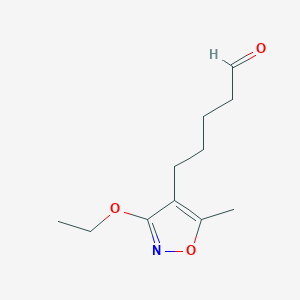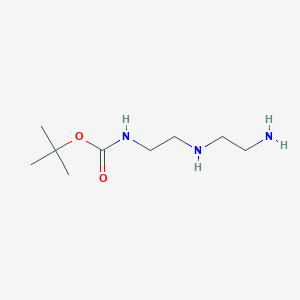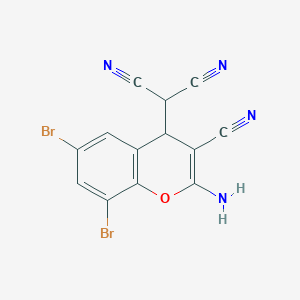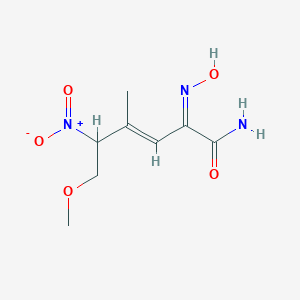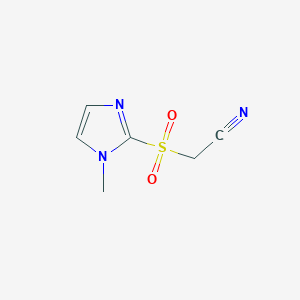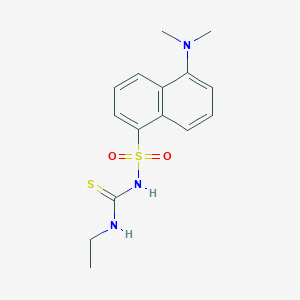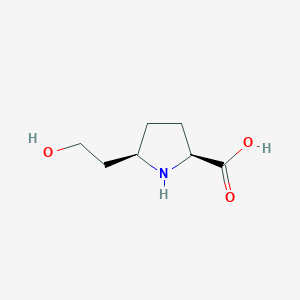
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential applications in various fields. It is an essential component of many proteins and enzymes, and its unique chemical structure makes it an ideal candidate for the development of new drugs and therapies.
Mécanisme D'action
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) works by interacting with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Biochemical and Physiological Effects:
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the regulation of protein synthesis, the promotion of wound healing, and the enhancement of immune function. It has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) in lab experiments is its ability to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to adverse effects on the body.
Orientations Futures
There are many future directions for the research and development of L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI). Some potential areas of focus include the development of new drugs and therapies for various diseases and conditions, the enhancement of crop yields and industrial processes, and the exploration of its potential as a biomaterial for tissue engineering and regenerative medicine. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects at different doses.
Méthodes De Synthèse
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of various chemicals and reagents to create the desired compound, while fermentation involves the use of microorganisms to produce the compound naturally.
Applications De Recherche Scientifique
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. Its unique properties make it an ideal candidate for the development of new drugs and therapies, as well as for improving crop yields and enhancing industrial processes.
Propriétés
Numéro CAS |
178813-39-3 |
|---|---|
Nom du produit |
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2S,5R)-5-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-3-5-1-2-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1 |
Clé InChI |
OXXYTOOUITWUHR-RITPCOANSA-N |
SMILES isomérique |
C1C[C@H](N[C@H]1CCO)C(=O)O |
SMILES |
C1CC(NC1CCO)C(=O)O |
SMILES canonique |
C1CC(NC1CCO)C(=O)O |
Synonymes |
L-Proline, 5-(2-hydroxyethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



